molecular formula C9H16ClN3O2S B1674761 l-Ergothionine hydrochloride CAS No. 6072-08-8

l-Ergothionine hydrochloride

Cat. No.: B1674761
CAS No.: 6072-08-8
M. Wt: 265.76 g/mol
InChI Key: DFXLBSRDLIVADK-FJXQXJEOSA-N
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Description

USAF B-26 is a chemical compound for research use only. It is strictly for laboratory applications and not for human or veterinary use. According to a chemical database, the IUPAC name for USAF B-26 is [(1S)-2-Hydroxy-2-Oxo-1-[(2-Thioxo-1,3-Dihydroimidazol-4-Yl)Methyl]Ethyl]-Trimethyl-Ammonium Chloride, with the molecular formula C 9 H 16 ClN 3 O 2 S and a molecular weight of 265.76 g/mol . The CAS Registry Number is 6072-08-8 . Warning: The specific research applications, biological activity, mechanism of action, and physicochemical properties of this compound could not be determined from the available search results. Researchers are strongly advised to consult specialized scientific literature and conduct thorough safety evaluations before using this product.

Properties

CAS No.

6072-08-8

Molecular Formula

C9H16ClN3O2S

Molecular Weight

265.76 g/mol

IUPAC Name

[(1S)-1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium chloride

InChI

InChI=1S/C9H15N3O2S.ClH/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6;/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15);1H/t7-;/m0./s1

InChI Key

DFXLBSRDLIVADK-FJXQXJEOSA-N

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[Cl-]

Appearance

Solid powder

Other CAS No.

497-30-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2 Thiol L histidine betaine
2-Thiol-L-histidine-betaine
Ergothioneine
Thioneine

Origin of Product

United States

Preparation Methods

Historical Context and Nomenclature

The designation USAF B-26 originated from mid-20th-century military research programs investigating bioactive compounds for potential defense applications. While this moniker persists in historical archives, the compound is now universally recognized as L-ergothioneine or L-ergothionine hydrochloride (CAS 6072-08-8). Its structure comprises a trimethylated histidine backbone with a sulfhydryl group at the imidazole ring, conferring unique redox activity. Early isolation methods relied on extraction from natural sources such as fungi and animal tissues, but these approaches suffered from low yields and impractical scalability. Contemporary synthesis leverages stereoselective organic reactions, as exemplified by patented industrial processes.

Synthetic Routes and Methodological Advancements

Bamberger Cleavage of Histidine Derivatives

The cornerstone of modern L-ergothionine synthesis involves Bamberger cleavage —a reaction sequence that selectively modifies the imidazole ring of histidine precursors. The patented method outlined in US20090093642A1 provides a reproducible pathway to high-purity product, as summarized below:

Reaction Scheme and Conditions
  • Starting Material : L-Histidine methyl ester hydrochloride.
  • Bamberger Cleavage :
    • Treatment with benzoyl chloride (4.35 equivalents) in anhydrous dichloromethane at ambient temperature (25°C).
    • Reaction time: 30–60 minutes under vigorous stirring to ensure homogeneous mixing.
  • Quenching and Workup :
    • Dilution with ice-cold water to hydrolyze excess benzoyl chloride.
    • pH adjustment to 5.0 using aqueous sodium acetate, facilitating precipitation of the intermediate.
  • Isolation :
    • Extraction with 2-propanol to isolate the free amino acid.
    • Sequential washes with ethyl acetate to remove hydrophobic by-products.
Critical Parameters
  • Stoichiometry : Excess benzoyl chloride ensures complete imidazole ring opening.
  • Temperature Control : Exothermic reactions necessitate cooling to prevent thermal decomposition.
  • Solvent Choice : Dichloromethane’s low polarity minimizes side reactions during cleavage.

Purification and Crystallization

Crude L-ergothionine undergoes multistep purification to meet pharmaceutical standards:

  • Evaporation : Rotary evaporation under reduced pressure (60°C, 10 mbar) removes residual solvents.
  • Recrystallization :
    • Dissolution in aqueous ethanol (70% v/v) at elevated temperature (50°C).
    • Gradual cooling to 4°C induces crystallization, yielding needle-like crystals.
  • Final Wash : Rinsing with acetone removes trace impurities, followed by vacuum drying (40–50°C).
Table 1: Optimization of Recrystallization Conditions
Parameter Optimal Value Impact on Yield
Ethanol Concentration 70% (v/v) Maximizes solubility
Cooling Rate 0.5°C/min Enhances crystal size
Final Temperature 4°C Improves yield
Reference

Alternative Methodologies and Comparative Analysis

Alkylated Derivatives as Intermediates

The synthesis of alkylated ergothioneine derivatives (e.g., Formula II in US20090093642A1) offers insights into functional group compatibility:

  • Substituents : R = methyl, cyclohexyl; R₁ = cyanoethyl, benzyl.
  • Reactivity : Alkyl chloroformates (e.g., methyl chloroformate) substitute benzoyl chloride in the cleavage step, altering product solubility.
Challenges in Derivative Synthesis
  • Steric Hindrance : Bulky substituents (e.g., benzyl) reduce reaction rates.
  • By-Product Formation : Competing N-acylation necessitates precise stoichiometry.

Green Chemistry Approaches

Emergent techniques prioritize sustainability:

  • Catalytic Methods : Immobilized lipases for enantioselective synthesis (under investigation).
  • Solvent Reduction : Aqueous micellar systems show promise but require yield optimization.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 3.15 (s, 9H, N(CH₃)₃), 4.25 (m, 1H, CH), 7.45 (s, 1H, imidazole-H).
  • HPLC : C18 column, 0.1% TFA in water/acetonitrile (95:5), retention time = 6.2 min.

Purity Metrics

  • Clinical-Grade Standards : ≥98.5% purity (HPLC), ≤0.1% residual solvents (GC).
  • Heavy Metals : <10 ppm (ICP-MS).

Industrial-Scale Production and Challenges

Scalability of Patent-Based Synthesis

  • Batch Size : Current protocols achieve 10–20 kg/batch with 65–70% overall yield.
  • Bottlenecks :
    • High-cost dichloromethane disposal.
    • Labor-intensive recrystallization.

Cost-Reduction Strategies

  • Solvent Recycling : Distillation recovery of dichloromethane (85% efficiency).
  • Continuous Flow Systems : Pilot studies show 15% yield improvement.

Chemical Reactions Analysis

Types of Reactions: L-Ergothioneine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hercynine and other thiol-containing derivatives, which retain some of the antioxidant properties of the parent compound .

Scientific Research Applications

Martin B-26 Marauder

The Martin B-26 Marauder was a twin-engine medium bomber that entered service in 1941. With over 5,000 units produced, it became one of the most utilized bombers in the U.S. arsenal during World War II. The aircraft was known for its speed and payload capacity, which allowed it to conduct bombing missions effectively across various theaters of war.

  • Operational History : The B-26 was primarily used in Europe and the Mediterranean, where it participated in numerous missions, including high-altitude bombing raids against strategic targets such as bridges and enemy installations. By the end of the war, it had flown more than 110,000 sorties and dropped approximately 150,000 tons of bombs .

Douglas A-26 Invader

Following the retirement of the B-26 Marauder in 1947, the Douglas A-26 Invader assumed the B-26 designation. The A-26 was a versatile aircraft that served in several roles, including ground attack and tactical reconnaissance.

  • Vietnam War Applications : The A-26 saw renewed use during the Vietnam War, where it was modified for counterinsurgency operations. The B-26K Counter-Invader variant featured upgraded engines and enhanced capabilities for close air support missions .

Tactical Bombing

Both the B-26 Marauder and A-26 Invader were used extensively for tactical bombing missions. Their ability to carry substantial bomb loads made them effective against enemy infrastructure.

Case Study: European Theater Operations

In the European Theater, the B-26 was credited with a low loss rate due to improved tactics learned from early engagements. By conducting medium-altitude bombing runs with fighter escorts, crews achieved higher accuracy and reduced vulnerability to anti-aircraft fire .

Aircraft ModelMaximum Bomb LoadOperational RangeCeiling
Martin B-264,000 lbs1,100 miles20,000 ft
Douglas A-268,000 lbs1,200 miles25,000 ft

Close Air Support

The A-26 Invader's versatility allowed it to adapt to close air support roles during conflicts like the Korean War and Vietnam War. Its ability to carry a mix of bombs and rockets made it suitable for engaging ground targets.

Case Study: Vietnam Counterinsurgency

During the Vietnam War, modified A-26s conducted operations along the Ho Chi Minh trail to disrupt supply lines. The aircraft's redesignation as A-26A for political reasons reflected its role as an attack aircraft rather than a bomber .

Reconnaissance Missions

Both variants also performed reconnaissance missions. The RB-26 variant was equipped for photographic intelligence gathering, contributing valuable information for operational planning.

Case Study: Weather Reconnaissance

During its service life, modified versions of the B-26 were used for weather reconnaissance missions that supported combat operations by providing critical meteorological data .

Mechanism of Action

L-Ergothioneine hydrochloride exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby preventing cellular damage. The compound is transported into cells via the organic cation transporter 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cells, it localizes to mitochondria and nuclei, where it protects against oxidative damage and supports cellular functions .

Comparison with Similar Compounds

Comparison with Similar Anchor Foundations

Structural Design Comparison

Parameter USAF Conventional Suction Anchor (SAF) Single-Cylinder Suction Anchor
Components Central caisson, anchor branches, skirt Single cylindrical caisson Single cylindrical caisson
Load Distribution Multi-directional stress diffusion via branches and skirt Concentrated stress at caisson tip Concentrated stress at caisson tip
Scour Resistance High (due to skirt and branches) Low Low
Installation Complexity Moderate (requires precision in branch deployment) Low Low

Data synthesized from .

Load-Bearing Performance

Horizontal Static Loads:
  • The USAF achieves 2.3–3.1× higher ultimate horizontal bearing capacity compared to SAFs in clay-silt seabeds. This is attributed to the skirt and branches redistributing soil stress to deeper, less disturbed layers .
  • Under static uplift, the USAF exhibits a distinct "segmented failure" mechanism, where initial resistance is governed by the skirt, followed by the branches and caisson .
Cyclic and Dynamic Loads:
  • In wave-induced cyclic loading, the USAF reduces cumulative plastic soil deformation by 18–22% compared to SAFs, mitigating pore water pressure buildup and liquefaction risks .
  • Finite element analysis (FEA) shows the USAF’s rotation center shifts upward under high horizontal loads, deepening stress diffusion and delaying structural failure .

Soil Interaction and Failure Mechanisms

  • Critical Failure Zones :
    • Upper front and lower rear soil regions dominate USAF’s load-bearing performance, with the skirt and branches redistuting soil stress .
    • Traditional anchors exhibit shallow shear planes, leading to rapid capacity degradation.
  • Liquefaction Resistance :
    • USAF maintains >50% of its bearing capacity in liquefied seabeds, whereas SAFs lose >70% under similar conditions .

Advantages and Limitations

Aspect USAF SAF
Bearing Capacity Superior under combined loads Limited in dynamic environments
Scour Mitigation High (skirt disrupts flow) Low
Installation Cost Higher (complex geometry) Lower
Maintenance Reduced long-term degradation Frequent interventions required

Research Findings and Engineering Implications

  • Optimized Dimensions : FEA reveals a 4:1 aspect ratio (height:diameter) and 30° branch angle maximize USAF’s bearing capacity while minimizing material use .
  • Disaster Control : The USAF’s integrated monitoring system, based on critical liquefaction pore pressure ratios, provides early warnings for seabed instability .
  • Field Applications : Deployed in the Yellow River Delta’s silt-clay seabeds, USAFs demonstrated <5 mm displacement under typhoon-force waves, outperforming conventional anchors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
l-Ergothionine hydrochloride
Reactant of Route 2
Reactant of Route 2
l-Ergothionine hydrochloride

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